ブルシン硫酸塩

概要

説明

ブルシン硫酸塩: ストリキニーネと密接に関連するアルカロイド化合物で、主にマチン科のストリキノス・ヌクス・ヴォミカの種子に含まれています 。苦味と高い毒性で知られています。ブルシン硫酸塩は、その独特の化学的性質により、さまざまな科学的用途で利用されてきました。

科学的研究の応用

Brucine sulfate has a wide range of scientific research applications:

Medicine: It has been investigated for its anti-tumor, anti-inflammatory, and analgesic properties.

Industry: Brucine sulfate is used in the colorimetric determination of nitrate ions in water samples.

作用機序

ブルシン硫酸塩は、ストリキニーネと同様に、グリシン受容体のアンタゴニストとして作用します。 グリシンが受容体に結合するのを阻止することで抑制性ニューロンを麻痺させ、筋痙攣や痙攣を引き起こします 。この機序は、中枢神経系に対する毒性効果の原因となっています。

Safety and Hazards

Brucine sulfate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is fatal if swallowed or if inhaled . It is harmful to aquatic life with long-lasting effects . It is advised to wear protective gloves/clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

将来の方向性

生化学分析

Biochemical Properties

Brucine sulfate has been reported to possess wide pharmacological activities, such as anti-tumor, anti-inflammatory, analgesic, and effects on the cardiovascular system and nervous system

Cellular Effects

Brucine sulfate has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria .

Molecular Mechanism

The molecular mechanism of action of Brucine sulfate is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Brucine sulfate has a long-term effect on cellular function, which is observed in both in vitro and in vivo studies .

Metabolic Pathways

Brucine sulfate is involved in various metabolic pathwaysIt is known that Brucine sulfate can have effects on metabolic flux or metabolite levels .

Subcellular Localization

It is known that Brucine sulfate can be directed to specific compartments or organelles through various mechanisms .

準備方法

合成経路と反応条件: ブルシン硫酸塩は、ブルシンと硫酸を反応させることで合成できます。このプロセスでは、ブルシンを熱い蒸留水に溶解し、続いて濃硫酸を加えます。 その後、混合物を冷却し、結晶化させてブルシン硫酸塩を得ます .

工業的製造方法: 工業的な設定では、ブルシン硫酸塩は、ストリキノス・ヌクス・ヴォミカの種子からブルシンを抽出し、硫酸を用いてブルシン硫酸塩に変換することで製造されます。 抽出プロセスは、通常、還流抽出と結晶化を組み合わせて高い純度を実現します .

化学反応の分析

反応の種類: ブルシン硫酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。 濃硫酸溶液中の硝酸イオンと高温で反応して、有色錯体を形成することが知られています .

一般的な試薬と条件:

酸化: ブルシン硫酸塩は、クロム酸を用いて酸化できます。

還元: パラジウム触媒の存在下で水素を用いて還元できます。

生成される主な生成物: これらの反応から生成される主な生成物には、ジメトキシストリキニーネやその他の置換化合物などのブルシンのさまざまな誘導体が含まれます .

科学研究への応用

ブルシン硫酸塩は、幅広い科学研究への応用があります:

類似化合物との比較

類似化合物:

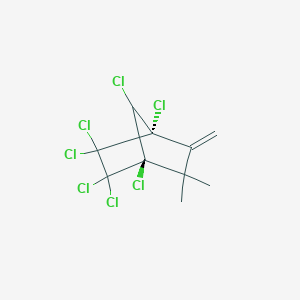

ストリキニーネ: ブルシン硫酸塩は、ストリキニーネと密接に関連しており、どちらもマチン科のストリキノス・ヌクス・ヴォミカの樹木に含まれるアルカロイドです.

ジメトキシストリキニーネ: ブルシンの別の誘導体で、同様の化学的性質で知られています.

独自性: ブルシン硫酸塩は、グリシン受容体との特異的な相互作用や、キラリティ分離や比色分析への応用が特徴です。 ストリキニーネに比べて毒性が比較的低いため、さまざまな科学研究に役立つ化合物となっています .

特性

| { "Design of the Synthesis Pathway": "Brucine sulfate can be synthesized by the reaction of brucine and sulfuric acid.", "Starting Materials": [ "Brucine", "Sulfuric acid", "Water" ], "Reaction": [ "Add brucine to a round-bottom flask and dissolve it in water.", "Slowly add sulfuric acid to the flask while stirring the mixture.", "Heat the mixture under reflux for several hours.", "Cool the mixture and filter the precipitate to obtain crude brucine sulfate.", "Wash the crude product with cold water and dry it in a vacuum oven.", "Recrystallize the purified brucine sulfate from a suitable solvent to obtain the final product." ] } | |

CAS番号 |

4845-99-2 |

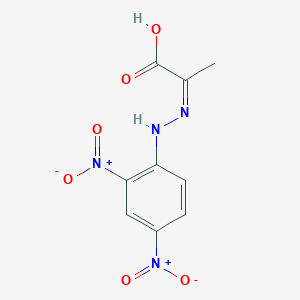

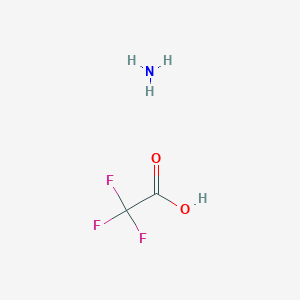

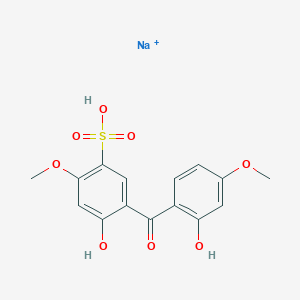

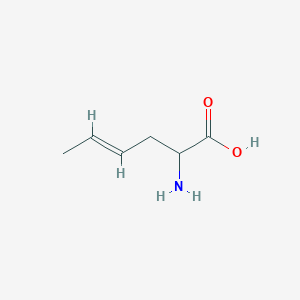

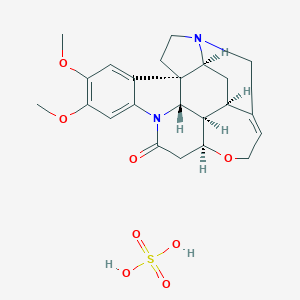

分子式 |

C23H28N2O8S |

分子量 |

492.5 g/mol |

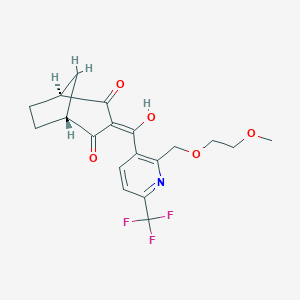

IUPAC名 |

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid |

InChI |

InChI=1S/C23H26N2O4.H2O4S/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19-,21-,22-,23+;/m0./s1 |

InChIキー |

JBQBSCWFZJGIQL-SUJBTXFYSA-N |

異性体SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.OS(=O)(=O)O |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |

正規SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.OS(=O)(=O)O |

| 4845-99-2 | |

物理的記述 |

Off-white powder; [Sigma-Aldrich MSDS] |

ピクトグラム |

Acute Toxic |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

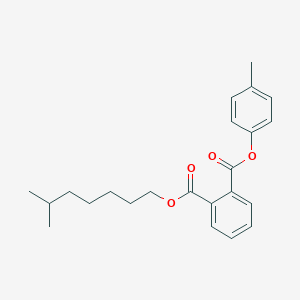

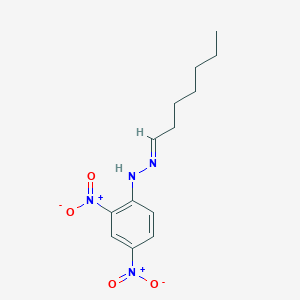

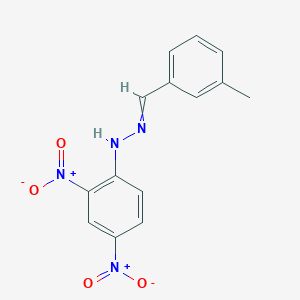

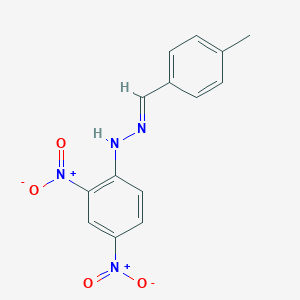

Feasible Synthetic Routes

Q1: What is the structural characterization of brucine sulfate?

A1: Brucine sulfate heptahydrate (BS) is a salt form of brucine, a naturally occurring alkaloid found in the seeds of the Strychnos nux-vomica tree. Its molecular formula is C23H26N2O4.H2SO4.7H2O. While specific spectroscopic data isn't provided in the research, it's worth noting that brucine itself is commonly characterized using techniques like NMR and IR spectroscopy. []

Q2: What are the known toxicological concerns associated with brucine sulfate?

A2: Brucine, and consequently brucine sulfate, is known for its toxicity. Studies have shown that brucine can cause central nervous system depression followed by convulsions and seizures. Respiratory arrest has been identified as the cause of death in animal models. The acute oral LD50 for brucine base in mice was found to be 150 mg/kg. []

Q3: Has brucine sulfate demonstrated any potential in combating bacterial resistance?

A3: Research suggests that brucine sulfate exhibits promising bacteriostatic properties, particularly against drug-resistant bacterial strains like E. coli and S. aureus. Notably, it demonstrates superior efficacy against drug-resistant strains compared to standard strains, achieving sterilization through the disruption of bacterial cell walls. []

Q4: Are there any specific applications where brucine sulfate's bacteriostatic properties are being explored?

A5: Yes, ongoing research is investigating the use of brucine sulfate in 3D printed bone scaffold systems to address bacterial infections, a prevalent complication in bone defect surgery. The development of a 3D BS-PLLA/PGA bone scaffold system using selective laser sintering (SLS) technology demonstrates its potential for controlled drug release and enhanced antimicrobial activity. []

Q5: Has brucine sulfate been investigated for its ability to induce chirality in liquid crystal systems?

A6: Yes, brucine sulfate has been explored as a chiral additive in lyotropic liquid crystal systems. Studies have examined its impact on inducing cholesteric phases in mixtures containing potassium laurate, 1-decanol, and D2O. Varying the concentration of brucine sulfate influenced the formation of different cholesteric phases, including a biaxial cholesteric phase. []

Q6: What is a Pfeiffer effect, and how does it relate to brucine sulfate?

A7: The Pfeiffer effect refers to the change in optical rotation observed when a chiral compound, like brucine sulfate, is added to a solution containing a racemic mixture. Research has revealed that the tetrabutylammonium salt of enneamolybdomanganate(IV) exhibits a Pfeiffer effect in organic media containing l-brucine sulfate. This effect is attributed to the chiral environment created by brucine sulfate, influencing the equilibrium between the enantiomers of enneamolybdomanganate(IV). []

Q7: Can brucine sulfate be used for quantitative analysis, and what are the limitations?

A8: While brucine sulfate has been historically used in spectrophotometric methods for nitrate determination, it's essential to acknowledge its limitations. Factors like the concentration of sulfuric acid and temperature significantly influence the color reaction with nitrates. Moreover, the presence of nitrite can interfere with the analysis. [] Due to these limitations and the availability of more robust techniques, brucine sulfate is no longer widely used for nitrate analysis. []

Q8: What are the implications of the Cosmetic Ingredient Review (CIR) Expert Panel's assessment of brucine sulfate?

A9: The CIR Expert Panel, responsible for evaluating the safety of cosmetic ingredients, concluded that the available data on brucine sulfate was insufficient to determine its safety in cosmetics. [] Consequently, more research is needed to establish its safety profile for cosmetic use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。